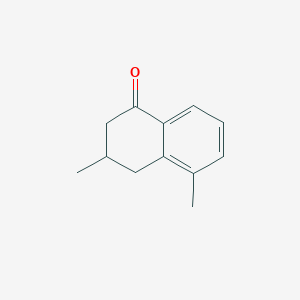
3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a ketone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Alkylation: The tetrahydronaphthalene is subjected to Friedel-Crafts alkylation using methyl chloride and aluminum chloride to introduce the methyl groups at the 3rd and 5th positions.
Oxidation: The resulting 3,5-dimethyl-1,2,3,4-tetrahydronaphthalene is then oxidized using a suitable oxidizing agent such as chromic acid to form the ketone group at the 1st position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale Friedel-Crafts alkylation using industrial reactors.
Continuous Oxidation: Continuous flow oxidation processes to ensure efficient conversion to the ketone.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine.
Major Products:
Oxidation: 3,5-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: Lacks the methyl and ketone groups, making it less reactive.
3,5-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but without the ketone group.
Tetralin: Another derivative of tetrahydronaphthalene with different substitution patterns.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3,5-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-8-6-11-9(2)4-3-5-10(11)12(13)7-8/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
ROIMPEUOQYKUCA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC=C2C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)

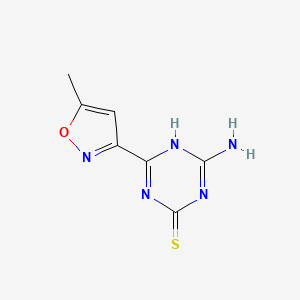
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
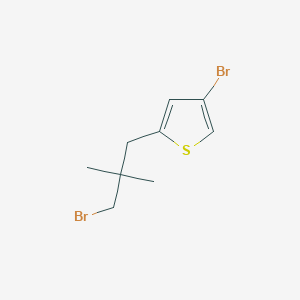
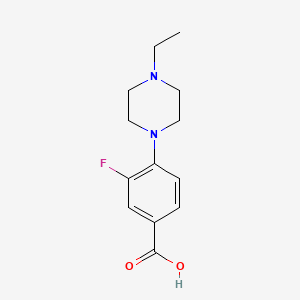

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)

![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
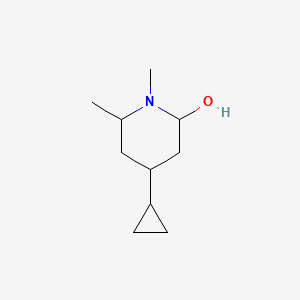
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
